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Compound of Interest

Compound Name: 5-Phenyinicotinic Acid

Cat. No.: B167589

5-Phenylnicotinic acid (C12HsNO2) is a derivative of nicotinic acid (Vitamin B3) featuring a
phenyl group at the 5-position of the pyridine ring.[1][3] This substitution is significant as it
introduces opportunities for 1t-1t stacking interactions, which, in conjunction with the robust
hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen, can be leveraged to
design novel solid forms with tailored physicochemical properties.[4][5] Understanding the
three-dimensional arrangement of molecules in the crystalline state is paramount for drug
development, as properties such as solubility, stability, and bioavailability are intrinsically linked
to the crystal structure.[2]

Experimental Workflow: From Synthesis to
Structure

The determination of a crystal structure is a systematic process. The following workflow
outlines the essential stages, from obtaining the material to elucidating its three-dimensional
structure.
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Caption: Experimental workflow for determining the crystal structure of 5-Phenylnicotinic
Acid.

Synthesis and Purification

A common route to synthesize 5-phenylnicotinic acid involves the Suzuki coupling of a
halogenated nicotinic acid derivative with phenylboronic acid. Regardless of the synthetic
method, achieving high purity (>99%) is critical, as impurities can inhibit crystallization or
become incorporated into the crystal lattice, leading to disorder.

Protocol: Purification by Recrystallization

e Solvent Selection: Dissolve the crude 5-phenylnicotinic acid in a minimum amount of a hot
solvent in which it has high solubility (e.g., ethanol, methanol).

» Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

o Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice
bath to maximize vyield.

« |solation: Collect the purified crystals by vacuum filtration.
» Drying: Dry the crystals under vacuum to remove residual solvent.

 Verification: Confirm purity using techniques such as *H NMR, 13C NMR, and mass
spectrometry.

Single Crystal Growth

Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most
challenging step. A systematic approach to screening various solvents and techniques is
recommended.

Protocol: Crystallization by Slow Evaporation

e Prepare a Saturated Solution: In a clean vial, dissolve the purified 5-phenylnicotinic acid in
a suitable solvent (e.g., a mixture of ethanol and water) at room temperature to create a
nearly saturated solution.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b167589?utm_src=pdf-body
https://www.benchchem.com/product/b167589?utm_src=pdf-body
https://www.benchchem.com/product/b167589?utm_src=pdf-body
https://www.benchchem.com/product/b167589?utm_src=pdf-body
https://www.benchchem.com/product/b167589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« Filter: Filter the solution through a syringe filter (0.22 pm) into a new, clean vial to remove
any dust or particulate matter.

» Evaporation: Cover the vial with a cap that has been pierced with a needle a few times to
allow for slow solvent evaporation.

 Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over
several days to weeks.

Anticipated Crystal Structure: A Predictive Analysis

Based on the known crystal chemistry of nicotinic acids and related aromatic carboxylic acids,
we can predict the key structural features of 5-Phenylnicotinic Acid with a high degree of
confidence.

Molecular Conformation

The molecule consists of a pyridine ring and a phenyl ring connected by a C-C single bond.
The dihedral angle between these two rings will be a key conformational feature. While a
completely planar conformation would maximize Tt-conjugation, steric hindrance between ortho
hydrogens on the two rings typically results in a twisted conformation.

Supramolecular Assembly: The Role of Intermolecular
Interactions

The crystal packing will be dominated by a network of non-covalent interactions.[6][7] The
primary forces at play are expected to be strong hydrogen bonds and weaker, but structurally
significant, 1t-1t stacking interactions.

Hydrogen Bonding Network: The most powerful interaction will be the O-H-:-N hydrogen bond
between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of
a neighboring molecule.[8] This is a highly directional and robust interaction that often leads to
the formation of infinite one-dimensional chains, or "catemers".[9] This is a common motif in the
crystal structures of nicotinic acid and its derivatives.

Caption: Predicted O-H---N hydrogen-bonded catemer motif in 5-Phenylnicotinic Acid.
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Ti-1t Stacking Interactions: The presence of two aromatic rings (phenyl and pyridine) introduces
the possibility of mt-1t stacking.[10][11][12] These interactions, though weaker than hydrogen
bonds, are crucial for stabilizing the three-dimensional crystal lattice by organizing the
hydrogen-bonded chains. The stacking can occur between phenyl-phenyl, pyridine-pyridine, or
phenyl-pyridine rings of adjacent chains. The geometry is likely to be a displaced or offset
stacking arrangement rather than a direct face-to-face sandwich, which is often energetically
unfavorable.[4]
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Caption: Schematic of 1t-1t stacking interactions between adjacent hydrogen-bonded chains.

Crystallographic Data & Analysis

Once a suitable crystal is analyzed by single-crystal X-ray diffraction, a set of crystallographic
data is obtained. The table below presents an example of the kind of data that would be
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expected for a molecule like 5-Phenylnicotinic Acid, based on typical values for organic

compounds.
Parameter Expected Value | Type Significance
o ) Describes the basic symmetry
Crystal System Monoclinic or Orthorhombic

of the unit cell.

P2i/c or P-1 Defines the symmetry
Space Group ) . - .
(Centrosymmetric) operations within the unit cell.
a (A) 5-10 Unit cell dimension.
b (A) 10 - 20 Unit cell dimension.
c (A) 10-15 Unit cell dimension.
B (°) ** 90 - 110 (for Monoclinic) Unit cell angle.
Volume (A3) ** 1000 - 1500 Volume of the unit cell.
. 4 Number of molecules per unit
cell.
) Provides an estimate of
Calculated Density (g/cm3) 12-14 _ o
molecular packing efficiency.
A measure of the agreement
between the crystallographic
R-factor (R1) <0.05 model and the experimental X-

ray diffraction data. A lower

value indicates a better fit.

Conclusion and Future Directions

This guide provides a predictive framework for the crystal structure of 5-Phenylnicotinic Acid,
grounded in the principles of supramolecular chemistry and crystallographic precedent. The
dominant structural motifs are anticipated to be strong O-H---N hydrogen-bonded chains, which
are further organized by 11-11 stacking interactions between the aromatic rings. The
experimental determination of this structure will provide invaluable data for the rational design
of new pharmaceutical solids and functional materials. Upon successful structure
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determination, it is imperative to deposit the data in a public repository like the Cambridge

Structural Database (CSD) to benefit the wider scientific community.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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